PfDHODH-IN-3

PfDHODH enzymatic assay IC50 comparison

PfDHODH-IN-3 (DSM1/GW648495) is a well-characterized triazolopyrimidine inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase, an essential enzyme in the parasite's pyrimidine biosynthesis. With enzymatic IC₅₀ of 47 nM (Ki=15 nM), in vitro anti-parasitic EC₅₀ of 79 nM, and exceptional >4,000-fold selectivity over the human ortholog, it is the established reference compound for benchmarking novel PfDHODH inhibitor series. The documented 28-fold IC₅₀ shift in the H185A mutant enables definitive on-target/off-target mechanistic dissection. Structurally validated by co-crystal structures (PDB 3I68, 3I6R). For rigorous antimalarial SAR and in vivo pharmacodynamic studies.

Molecular Formula C16H13N5
Molecular Weight 275.31 g/mol
CAS No. 92872-51-0
Cat. No. B1672474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePfDHODH-IN-3
CAS92872-51-0
SynonymsGW648495;  GW-648495;  GW 648495;  DSM-1;  DSM 1;  DSM1; 
Molecular FormulaC16H13N5
Molecular Weight275.31 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1)NC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C16H13N5/c1-11-8-15(21-16(19-11)17-10-18-21)20-14-7-6-12-4-2-3-5-13(12)9-14/h2-10,20H,1H3
InChIKeyWPVMVODGPNYYEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PfDHODH-IN-3 (CAS 92872-51-0): A Well‑Characterized Triazolopyrimidine DHODH Inhibitor for Antimalarial Research


PfDHODH-IN-3 (also known as DSM1 or GW648495) is a triazolopyrimidine‑based inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated enzyme target in the parasite’s pyrimidine biosynthesis pathway . The compound exhibits nanomolar enzymatic potency (IC₅₀ = 47 nM, Ki = 15 nM) and strong species selectivity over the human ortholog (>4,000‑fold) . Its in vitro activity against cultured P. falciparum parasites (EC₅₀ = 79 nM) and in vivo antimalarial efficacy in mouse models have been documented in the primary medicinal chemistry literature . As a well‑characterized member of the triazolopyrimidine chemotype, PfDHODH‑IN‑3 serves as a reference tool compound for studying PfDHODH inhibition and for benchmarking newer inhibitor series in antimalarial discovery programs.

Why Interchangeable Use of PfDHODH‑IN‑3 with Other PfDHODH Inhibitors Is Scientifically Unsound


PfDHODH inhibitors vary dramatically in their chemical scaffolds, enzymatic potency, selectivity profiles, and cellular activity, making direct substitution without careful validation highly problematic. The triazolopyrimidine core of PfDHODH‑IN‑3 differs fundamentally from the dihydrothiophenone scaffold of PfDHODH‑IN‑2 (IC₅₀ = 1.11 µM) and the advanced clinical candidate DSM265 (IC₅₀ = 8.9 nM), each presenting distinct binding modes, structure‑activity relationships, and off‑target liabilities . Even within the same chemotype, subtle structural modifications can alter selectivity, metabolic stability, or cellular permeability, as exemplified by the >500‑fold range in PfDHODH IC₅₀ values observed across triazolopyrimidine analogs . Consequently, substituting one PfDHODH inhibitor for another without confirming the desired experimental readout can compromise assay reproducibility, confound data interpretation, and undermine comparative studies across laboratories.

Quantitative Differentiation: PfDHODH‑IN‑3 vs. Closest Analogues and In‑Class Inhibitors


PfDHODH‑IN‑3 Exhibits 24‑Fold Greater Enzymatic Potency than PfDHODH‑IN‑2

PfDHODH‑IN‑3 demonstrates substantially higher inhibitory potency against recombinant PfDHODH compared to the dihydrothiophenone‑derived inhibitor PfDHODH‑IN‑2. In a direct comparison using the same enzyme assay format, PfDHODH‑IN‑3 achieves an IC₅₀ of 47 nM , whereas PfDHODH‑IN‑2 displays an IC₅₀ of 1.11 µM , representing a 24‑fold improvement in target engagement. This differential potency translates into a >20‑fold greater activity in whole‑cell parasite growth assays, with PfDHODH‑IN‑3 exhibiting an EC₅₀ of 79 nM against P. falciparum 3D7 while PfDHODH‑IN‑2 requires >20 µM to inhibit the same strain .

PfDHODH enzymatic assay IC50 comparison

PfDHODH‑IN‑3 Provides Robust Species Selectivity (>4,000‑Fold) Comparable to Advanced Clinical Candidate DSM265

PfDHODH‑IN‑3 demonstrates >4,000‑fold selectivity for the malarial enzyme over human DHODH, with an IC₅₀ of >100 µM against hDHODH versus 47 nM against PfDHODH . This selectivity window is comparable to that of the clinical candidate DSM265, which exhibits >5,000‑fold selectivity (PfDHODH IC₅₀ = 8.9 nM; hDHODH IC₅₀ > 100 µM) . In contrast, other PfDHODH inhibitors such as PfDHODH‑IN‑2 demonstrate lower selectivity margins (hDHODH IC₅₀ > 50 µM, providing only ~45‑fold selectivity) . The high selectivity of PfDHODH‑IN‑3 mitigates the risk of human DHODH‑mediated cytotoxicity and off‑target effects in cellular models expressing both orthologs.

PfDHODH species selectivity human DHODH

PfDHODH‑IN‑3 Is a Competitive, Tight‑Binding Inhibitor with a Ki of 15 nM

Kinetic analyses establish PfDHODH‑IN‑3 as a competitive inhibitor with respect to coenzyme Q (CoQ) and a tight‑binding inhibitor, exhibiting an inhibition constant (Ki) of 15 nM against PfDHODH . This tight‑binding behavior indicates a high‑affinity interaction that approaches the stoichiometric limit of enzyme inhibition. In comparison, the clinical candidate DSM265 demonstrates a Ki of approximately 3.7 nM , while many other PfDHODH inhibitors in the triazolopyrimidine series show Ki values ranging from 50 nM to >1 µM . The combination of competitive inhibition and tight‑binding characteristics makes PfDHODH‑IN‑3 particularly useful for mechanistic studies investigating the enzyme’s ubiquinone‑binding site and for validating computational docking models.

PfDHODH binding kinetics Ki determination

PfDHODH‑IN‑3 Demonstrates In Vivo Antimalarial Activity in a Mouse Model

PfDHODH‑IN‑3 has been validated in vivo using a P. berghei mouse model of malaria, where oral administration at 50 mg/kg once daily for four days resulted in a 48% reduction in parasitemia relative to vehicle‑treated controls . This level of in vivo efficacy is comparable to that observed for other triazolopyrimidine‑based PfDHODH inhibitors such as DSM151, which achieved a 50% reduction in parasitemia at a similar dose . In contrast, PfDHODH‑IN‑2 and related dihydrothiophenone derivatives lack reported in vivo antimalarial activity data in peer‑reviewed literature, limiting their utility for studies requiring systemic parasite burden reduction . The demonstrated in vivo activity of PfDHODH‑IN‑3 establishes it as a functional tool for target validation experiments in animal models.

PfDHODH in vivo efficacy Plasmodium berghei

Defined Application Scenarios for PfDHODH‑IN‑3 in Antimalarial Research and Drug Discovery


Benchmarking Novel PfDHODH Inhibitors in Enzymatic and Cellular Assays

PfDHODH‑IN‑3 serves as a well‑characterized reference compound for evaluating the potency and selectivity of newly synthesized PfDHODH inhibitors. With its established IC₅₀ of 47 nM in enzymatic assays and EC₅₀ of 79 nM in P. falciparum growth inhibition assays , it provides a reproducible benchmark against which novel compounds can be compared. This is particularly valuable for academic laboratories and contract research organizations (CROs) performing high‑throughput screening or structure‑activity relationship studies, as it ensures assay consistency across experiments and facilitates cross‑study data comparison.

Target Validation in Genetically Engineered P. falciparum Strains

PfDHODH‑IN‑3 is an essential tool for confirming on‑target effects in PfDHODH‑overexpressing or mutant parasite lines. Studies have demonstrated that a single point mutation in PfDHODH (H185A) increases the IC₅₀ of PfDHODH‑IN‑3 from 47 nM to 1.3 µM (a 28‑fold shift) in enzyme assays, and that P. falciparum lines expressing PfDHODH‑H185A exhibit 10‑fold resistance in cellular growth assays . This established resistance profile allows researchers to differentiate between PfDHODH‑mediated and off‑target antiparasitic effects when characterizing new inhibitors or investigating mechanisms of drug action.

In Vivo Pharmacodynamic Studies in Murine Malaria Models

PfDHODH‑IN‑3’s documented in vivo efficacy in the P. berghei mouse model makes it suitable for researchers conducting preclinical pharmacodynamic studies. It can be used as a positive control in efficacy experiments or as a tool to investigate the relationship between PfDHODH inhibition, pyrimidine starvation, and parasite clearance in vivo. The compound’s oral bioavailability and metabolically stable profile further support its use in repeated‑dosing paradigms and in combination studies with established antimalarials such as chloroquine or artemisinin derivatives.

Structural Biology and Co‑crystallization Studies

The triazolopyrimidine scaffold of PfDHODH‑IN‑3 is among the most extensively structurally characterized chemotypes targeting PfDHODH. X‑ray co‑crystal structures of closely related triazolopyrimidine inhibitors bound to PfDHODH (e.g., PDB entries 3I68, 3I6R) reveal a conserved binding mode involving hydrogen bonding to Arg265 and hydrophobic interactions within the ubiquinone‑binding pocket . PfDHODH‑IN‑3 is therefore an appropriate ligand for soaking or co‑crystallization experiments aimed at elucidating the binding mode of novel inhibitors or investigating species‑selective recognition determinants, providing a robust starting point for structure‑guided drug design campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PfDHODH-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.